{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile
Brand Name: Vulcanchem
CAS No.: 151986-06-0
VCID: VC16833353
InChI: InChI=1S/C24H19N3/c1-18-3-9-22(10-4-18)27(23-11-5-19(2)6-12-23)24-13-7-20(8-14-24)15-21(16-25)17-26/h3-15H,1-2H3
SMILES:
Molecular Formula: C24H19N3
Molecular Weight: 349.4 g/mol

{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile

CAS No.: 151986-06-0

Cat. No.: VC16833353

Molecular Formula: C24H19N3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile - 151986-06-0

Specification

CAS No. 151986-06-0
Molecular Formula C24H19N3
Molecular Weight 349.4 g/mol
IUPAC Name 2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile
Standard InChI InChI=1S/C24H19N3/c1-18-3-9-22(10-4-18)27(23-11-5-19(2)6-12-23)24-13-7-20(8-14-24)15-21(16-25)17-26/h3-15H,1-2H3
Standard InChI Key YSMVZCAORJAQQK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C#N

Introduction

Structural and Molecular Characteristics

{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile belongs to the class of benzylidenemalononitrile derivatives, distinguished by its bis(4-methylphenyl)amino substituent. Its molecular formula is C₂₄H₁₉N₃, with a molecular weight of 349.4 g/mol. The IUPAC name, 2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile, reflects its branched architecture, which includes:

  • A central benzylidene core linked to propanedinitrile.

  • Two para-methyl-substituted phenyl groups attached via an amino bridge.

The compound’s conjugated system enables charge-transfer interactions, making it suitable for optoelectronic applications.

Table 1: Key Molecular Properties

PropertyValue
CAS No.151986-06-0
Molecular FormulaC₂₄H₁₉N₃
Molecular Weight349.4 g/mol
IUPAC Name2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile
Conjugated SystemExtended π-system with electron-withdrawing dinitriles

Synthesis and Reaction Mechanisms

The synthesis of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile primarily employs the Knoevenagel condensation reaction. This method involves the base-catalyzed reaction of 4-(4-methylphenyl)aniline with malononitrile under reflux conditions.

Representative Synthesis Pathway

  • Reactants:

    • 4-(4-Methylphenyl)aniline

    • Malononitrile (propanedinitrile)

  • Catalyst: Sodium ethoxide or potassium carbonate.

  • Conditions: Reflux in anhydrous ethanol (78°C) for 6–8 hours.

  • Yield: ~60–70% after recrystallization.

The reaction proceeds via deprotonation of malononitrile to form a resonance-stabilized enolate, which attacks the aldehyde group of 4-(4-methylphenyl)aniline. Subsequent elimination of water yields the benzylidene product .

Table 2: Optimal Synthesis Conditions

ParameterSpecification
Temperature78°C (reflux)
SolventAnhydrous ethanol
Catalyst0.1 M K₂CO₃
Reaction Time6–8 hours

Spectral Characterization

Mass Spectrometry

The mass spectrum of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile exhibits a prominent molecular ion peak at m/z 349, corresponding to its molecular weight. Fragmentation patterns indicate the loss of methyl groups (m/z 15) and cyanide radicals (m/z 26).

Infrared Spectroscopy

FT-IR analysis reveals characteristic absorptions at:

  • 2223 cm⁻¹: Stretching vibrations of the nitrile (–C≡N) groups.

  • 1605 cm⁻¹: C=C stretching in the aromatic and benzylidene moieties .

Nuclear Magnetic Resonance (NMR)

While detailed NMR data for this compound remains unpublished, analogous benzylidenemalononitriles show:

  • 1H NMR: A singlet at δ 7.66 ppm for the benzylidene proton .

  • 13C NMR: Peaks at δ 115–120 ppm for nitrile carbons and δ 140–150 ppm for aromatic carbons .

Chemical Properties and Reactivity

The compound’s reactivity is governed by its electron-deficient dinitrile groups and planar structure:

  • Electrophilicity: The α,β-unsaturated dinitrile system undergoes Michael additions with nucleophiles (e.g., amines, thiols).

  • Photostability: The conjugated system absorbs UV-vis light (λₐᵦₛ ~350–400 nm), enabling applications in fluorescence quenching.

  • Thermal Stability: Decomposes above 250°C without melting, indicative of strong intermolecular interactions.

Applications in Materials Science

Fluorescence Studies

The compound’s rigid, conjugated structure makes it a candidate for organic light-emitting diodes (OLEDs). Its ability to stabilize excited states through charge transfer has been explored in thin-film architectures.

Synthetic Intermediate

{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile serves as a precursor for:

  • Heterocyclic compounds: Cyclization with hydrazine yields pyrazole derivatives.

  • Polymerizable monomers: Copolymerization with thiophenes enhances conductivity in organic semiconductors.

Comparative Analysis with Analogous Compounds

Compared to 4-hexyloxybenzylidenemalononitrile , the bis(4-methylphenyl)amino substituent in {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile confers:

  • Enhanced Solubility: Hydrophobic methyl groups improve solubility in organic solvents.

  • Reduced Crystallinity: Bulky substituents disrupt packing, favoring amorphous phases.

Future Research Directions

  • Spectral Elucidation: Detailed ¹H/¹³C NMR and X-ray crystallography studies.

  • Biological Screening: In vivo antitumor efficacy and pharmacokinetic profiling.

  • Material Optimization: Functionalization for improved charge mobility in optoelectronic devices.

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